CID 78068815

Description

CID 78068815, identified as Oscillatoxin D, is a marine-derived natural product belonging to the oscillatoxin family. Oscillatoxin D features a fused macrocyclic ring system with hydroxyl and methyl substituents, as depicted in Figure 1A of .

Properties

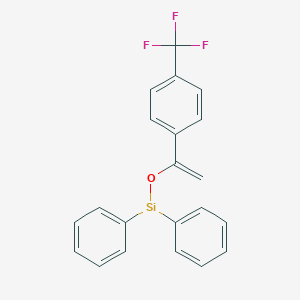

Molecular Formula |

C21H16F3OSi |

|---|---|

Molecular Weight |

369.4 g/mol |

InChI |

InChI=1S/C21H16F3OSi/c1-16(17-12-14-18(15-13-17)21(22,23)24)25-26(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,1H2 |

InChI Key |

GFCQUEDZRMIYQM-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=C(C=C1)C(F)(F)F)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78068815 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, which outlines the step-by-step process to obtain the compound. These methods often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

CID 78068815 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

CID 78068815 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.

Industry: Utilized in the production of specialized materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78068815 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are often studied using biochemical assays, molecular modeling, and other advanced techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin D is compared below with three analogs: 30-methyl-oscillatoxin D (CID 185389) , oscillatoxin E (CID 156582093) , and oscillatoxin F (CID 156582092) . These compounds share a core macrocyclic scaffold but differ in substituents, which influence their physicochemical and biological properties (Table 1) .

Table 1: Structural and Inferred Properties of Oscillatoxin Derivatives

| Compound (CID) | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Hypothesized LogP* | Potential Bioactivity |

|---|---|---|---|---|---|

| Oscillatoxin D (78068815) | Not provided | Hydroxyl, methyl groups | Not provided | Moderate (~3.0) | Cytotoxicity |

| 30-methyl-oscillatoxin D (185389) | Not provided | Additional methyl group | Not provided | Higher (~3.5) | Enhanced lipophilicity |

| Oscillatoxin E (156582093) | Not provided | Oxidized functional groups | Not provided | Lower (~2.5) | Altered enzyme binding |

| Oscillatoxin F (156582092) | Not provided | Structural isomerization | Not provided | Similar to D (~3.0) | Varied toxicity |

*LogP values inferred from trends in similar marine polyketides (e.g., ).

Key Differences and Implications

Substituent Effects: 30-methyl-oscillatoxin D (CID 185389) contains an additional methyl group compared to Oscillatoxin D. Oscillatoxin E (CID 156582093) features oxidized groups (e.g., hydroxyl or ketone), which may reduce LogP and alter solubility, impacting bioavailability .

Structural Isomerization :

- Oscillatoxin F (CID 156582092) is a structural isomer of Oscillatoxin D, differing in ring connectivity. Such isomerization can significantly affect molecular conformation and binding to biological targets, as seen in other polyketides .

Oscillatoxins likely require advanced techniques like tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to differentiate isomers, as demonstrated in for saponin analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.